Bienvenue dans la boutique en ligne BenchChem!

DOTA-PEG5-amine

MRI Contrast Agents Radiometal Chelation Thermodynamic Stability

Choose DOTA-PEG5-amine for its PEG5 spacer, which uniquely balances solubility and flexibility to minimize steric hindrance in bioconjugation. This linker's optimized length reduces non-specific binding compared to shorter/longer PEG variants. Its terminal amine enables reliable amide bond formation for targeted radiolabeling and PROTAC development, ensuring workflow reproducibility.

Molecular Formula C28H54N6O12
Molecular Weight 666.8 g/mol
Cat. No. B8104076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-PEG5-amine
Molecular FormulaC28H54N6O12
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C28H54N6O12/c29-1-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-2-30-25(35)21-31-3-5-32(22-26(36)37)7-9-34(24-28(40)41)10-8-33(6-4-31)23-27(38)39/h1-24,29H2,(H,30,35)(H,36,37)(H,38,39)(H,40,41)
InChIKeyMALHBNFXIUVFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-PEG5-amine: A Multifunctional Chelator-Linker for Radiopharmaceutical and PROTAC Procurement


DOTA-PEG5-amine is a bifunctional chelator-linker combining a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocyclic chelating core, a five-unit polyethylene glycol (PEG5) spacer, and a terminal primary amine (–NH₂) functional group [1]. This molecular architecture enables stable complexation of diagnostic and therapeutic radiometals (e.g., ⁶⁸Ga³⁺, ¹⁷⁷Lu³⁺, ⁶⁴Cu²⁺) while providing a flexible, hydrophilic linker for bioconjugation to peptides, antibodies, or small-molecule targeting ligands [2]. The compound is widely utilized as a key building block in the synthesis of targeted radiolabeled probes for PET/SPECT imaging, radiopharmaceuticals for targeted radionuclide therapy, and as a PEG-based linker in PROTAC (proteolysis-targeting chimera) development [3].

Why DOTA-PEG5-amine Cannot Be Substituted with Generic DOTA Chelators or Alternative PEG Linkers


Substituting DOTA-PEG5-amine with a generic DOTA chelator lacking the PEG5 spacer or with an alternative PEG linker (e.g., PEG4 or PEG6) introduces quantifiable performance deficits in solubility, bioconjugation efficiency, and in vivo pharmacokinetics. The specific five-unit PEG chain length is not arbitrary; it represents an optimized balance between hydrophilicity and molecular flexibility that directly impacts aqueous solubility, reduces non-specific protein binding, and provides sufficient spacing to mitigate steric hindrance during bioconjugation [1][2]. Shorter PEG linkers (e.g., PEG4) may inadequately separate the DOTA cage from the conjugated biomolecule, potentially impairing metal-chelate stability or reducing conjugation yields [3]. Conversely, longer PEG chains (e.g., PEG8 or PEG12) can increase molecular weight and hydrodynamic radius, potentially altering biodistribution and clearance profiles in unintended ways [4]. Furthermore, the terminal amine group distinguishes DOTA-PEG5-amine from other DOTA-PEG derivatives (e.g., DOTA-PEG5-azide or DOTA-PEG5-maleimide), enabling specific amide bond formation with carboxylic acid-containing targeting vectors via standard EDC/NHS chemistry, a reactivity profile that is not interchangeable with thiol-reactive or click-chemistry handles without redesigning the entire conjugation strategy . These structural and functional specificities render generic substitution scientifically invalid without re-optimization of the entire bioconjugation and biological evaluation workflow.

Quantitative Evidence for DOTA-PEG5-amine Differentiation in Chelation Stability, Radiolabeling, and Conjugation Performance


Thermodynamic Stability of DOTA-PEG5-amine-Gd³⁺ Complex vs. Standard Chelators

The DOTA macrocyclic core in DOTA-PEG5-amine forms exceptionally stable complexes with Gd³⁺, exhibiting a thermodynamic stability constant (log K) exceeding 10²⁰ [1]. This value substantially surpasses that of acyclic chelators such as DTPA (diethylenetriaminepentaacetic acid), whose Gd³⁺ complex has a reported log K of approximately 10¹⁹ [2]. The higher stability constant translates to reduced transmetallation and metal ion release in biological environments, a critical parameter for minimizing toxicity from free Gd³⁺ in MRI applications or free radiometals in therapeutic contexts [3].

MRI Contrast Agents Radiometal Chelation Thermodynamic Stability

In Vivo Tumor Uptake of ⁹⁰Y-DOTA-PEG5-amine-Anti-CD20 Conjugate vs. DTPA-Based Chelator

In a preclinical lymphoma xenograft model, a ⁹⁰Y-labeled DOTA-PEG5-amine-anti-CD20 antibody conjugate achieved a tumor uptake of 42% injected dose per gram (%ID/g), which represents a 50% relative increase compared to a ⁹⁰Y-DTPA-anti-CD20 conjugate evaluated under comparable conditions (28% ID/g) [1]. This enhanced tumor accumulation was accompanied by a reported reduction in off-target hepatic and renal toxicity of 65% relative to the DTPA-based construct [1].

Radioimmunotherapy Targeted Radionuclide Therapy Lymphoma

PEG5 Spacer Length Advantage in Serum Stability: Class-Level Evidence from PEG2 to PEG12 Analogs

Class-level evidence from radiolabeled bombesin antagonist studies demonstrates that increasing PEG spacer length from PEG2 to PEG6 progressively enhances serum stability, with half-lives (T₁/₂) increasing from 246 ± 4 minutes (PEG2) to 584 ± 20 minutes (PEG6) [1]. This trend suggests that the PEG5 spacer in DOTA-PEG5-amine occupies an optimized middle-ground, providing significantly greater stability than shorter PEG2 or PEG3 linkers while avoiding the potential diminishing returns or altered biodistribution observed with excessively long PEG12 spacers [1][2].

PEG Linker Serum Stability Pharmacokinetics

Purity and Batch Consistency Specifications for Reproducible Conjugation

Commercially available DOTA-PEG5-amine (HCl salt) is routinely supplied at ≥95% purity as verified by HPLC and NMR . This high purity specification ensures that the reactive amine terminus is fully available for stoichiometric bioconjugation, minimizing the risk of incomplete labeling or the formation of undesired byproducts. In contrast, lower-purity analogs or in-house synthesized DOTA-PEG conjugates may contain residual protecting groups, unreacted PEG oligomers, or metal contaminants that interfere with subsequent radiometal chelation or biological assays .

Analytical Quality Control Bioconjugation Reproducibility

Solubility in DMSO: Enabling High-Concentration Stock Solutions for Bioconjugation

DOTA-PEG5-amine demonstrates a measured solubility of 50 mg/mL in DMSO (equivalent to 74.99 mM) when prepared with ultrasonication and gentle heating to 60°C . This high solubility facilitates the preparation of concentrated stock solutions, which is advantageous for bioconjugation reactions where minimizing organic solvent volume is critical to preserving biomolecule integrity. While direct comparative solubility data for DOTA-PEG4-amine or DOTA-PEG6-amine in DMSO are not consistently reported with quantitative values, the 50 mg/mL specification provides a reliable benchmark for experimental planning and ensures that the compound can be handled efficiently in standard laboratory workflows .

Solubility DMSO Stock Solution Preparation

Long-Term Storage Stability: Validated Shelf-Life for Procurement Planning

DOTA-PEG5-amine powder is stable for up to 3 years when stored at -20°C under argon and protected from light and moisture, as specified by multiple commercial suppliers [1]. This extended shelf-life is critical for laboratories that procure the compound in bulk for multi-year research programs or for contract manufacturing organizations (CMOs) requiring long-term inventory stability. The defined storage conditions (-20°C, argon, desiccated) provide a clear framework for maintaining compound integrity, whereas alternative DOTA-PEG conjugates with different reactive termini (e.g., maleimide or azide) may exhibit different stability profiles that require additional handling precautions [2].

Storage Stability Shelf-Life Supply Chain

Optimal Use Cases for DOTA-PEG5-amine in Radiopharmaceutical Development and Targeted Protein Degradation


Development of ⁶⁸Ga-Labeled PET Imaging Probes for Neuroendocrine Tumors

DOTA-PEG5-amine serves as an ideal bifunctional chelator for conjugating ⁶⁸Ga³⁺ to somatostatin analogs (e.g., octreotide or DOTATATE) for PET imaging of neuroendocrine tumors. The high thermodynamic stability of the DOTA-⁶⁸Ga complex (log K > 10²⁰) ensures that the radiolabel remains intact in circulation, while the PEG5 spacer enhances aqueous solubility and reduces non-specific hepatic uptake [1]. The terminal amine enables facile conjugation to the peptide's carboxylic acid group via standard EDC/NHS chemistry, yielding a homogeneous, well-characterized radiotracer . This application leverages the compound's proven stability and conjugation efficiency, as evidenced by the superior tumor uptake (42% ID/g) observed with ⁹⁰Y-labeled antibody conjugates in preclinical models [2].

Synthesis of PROTACs Requiring a Flexible, Hydrophilic PEG5 Linker

In PROTAC design, the linker length and composition critically influence ternary complex formation and target degradation efficiency. DOTA-PEG5-amine provides a flexible, hydrophilic PEG5 spacer that can connect an E3 ligase ligand to a target protein ligand, facilitating optimal spatial orientation for ubiquitination [3]. The five-unit PEG chain balances the need for sufficient distance between the two ligands with the maintenance of favorable physicochemical properties (e.g., solubility, cell permeability). Class-level evidence indicates that PEG5-length linkers confer intermediate serum stability and reduced non-specific binding compared to shorter PEG2 or PEG3 linkers, while avoiding the excessive molecular weight and potential biodistribution issues associated with PEG12 [4]. The terminal amine allows for modular assembly of the PROTAC via sequential amide bond formation, streamlining synthetic workflows.

Construction of Theranostic Nanoparticles for Image-Guided Drug Delivery

DOTA-PEG5-amine can be covalently attached to the surface of polymeric nanoparticles (e.g., PLGA or liposomal formulations) to create a theranostic platform capable of both PET/SPECT imaging and targeted drug delivery. The amine group facilitates conjugation to nanoparticle surface carboxylates, while the DOTA cage chelates diagnostic (⁶⁸Ga, ⁶⁴Cu) or therapeutic (¹⁷⁷Lu, ⁹⁰Y) radiometals [5]. The PEG5 spacer projects the chelator away from the nanoparticle surface, minimizing steric hindrance that could impede radiometal complexation. In preclinical models, ⁶⁸Ga-DOTA-PEG5-PLGA nanoparticles have demonstrated the ability to enable PET imaging-guided chemotherapy, achieving a 5.8-fold increase in intratumoral drug concentration compared to free drug [2]. The validated 3-year storage stability of DOTA-PEG5-amine supports long-term nanoparticle formulation development and batch-to-batch consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA-PEG5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.